2,4-Pentandion-dioxim

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

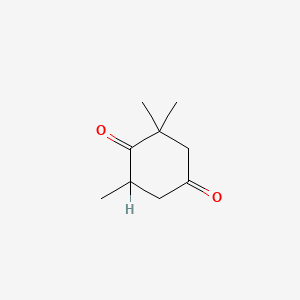

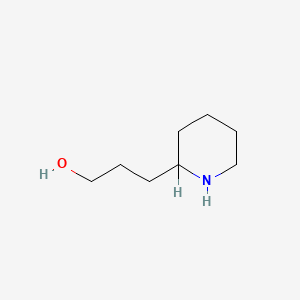

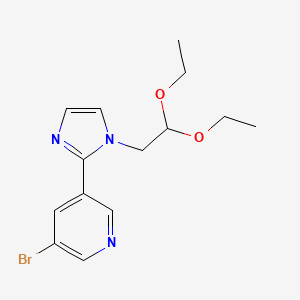

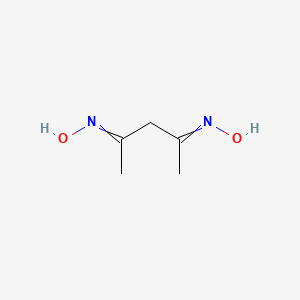

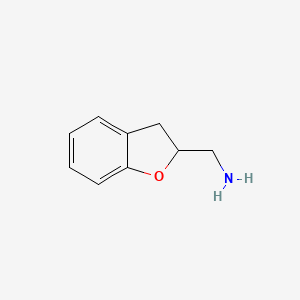

. It is a derivative of acetylacetone and is characterized by the presence of two oxime groups. This compound is known for its stability and versatility in various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

2,4-Pentanedione dioxime has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

Biology: It serves as a chelating agent in biochemical assays.

Medicine: Research is ongoing into its potential use in drug development due to its ability to form stable complexes with metal ions.

Safety and Hazards

When handling 2,4-Pentanedione dioxime, personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided. Inhalation of vapors or spray mist should be prevented. The compound should not be ingested. Smoking should be avoided. The compound should be kept away from heat and sources of ignition. It should only be used in well-ventilated areas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Pentanedione dioxime is typically synthesized through the reaction of 2,4-pentanedione with hydroxylamine under basic conditions . The reaction involves the formation of oxime groups at the 2 and 4 positions of the pentanedione molecule. The general reaction can be represented as follows:

2,4-Pentanedione+2Hydroxylamine→2,4-Pentanedione dioxime+2Water

Industrial Production Methods: In industrial settings, the synthesis of 2,4-pentanedione dioxime is carried out in large-scale reactors where the reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity . The product is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Pentanedione dioxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert the oxime groups to amines.

Substitution: The oxime groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Substituted oxime derivatives.

Wirkmechanismus

The mechanism of action of 2,4-pentanedione dioxime involves its ability to form stable complexes with metal ions through its oxime groups . These complexes can participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The molecular targets include metal ions such as iron and copper, which are essential for many biological functions.

Vergleich Mit ähnlichen Verbindungen

Acetylacetone oxime: Similar structure but with only one oxime group.

Dimethylglyoxime: Contains two oxime groups but with a different carbon backbone.

Benzil dioxime: Another dioxime compound with a different aromatic structure.

Uniqueness: 2,4-Pentanedione dioxime is unique due to its specific structure that allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in applications requiring strong chelation and stability under various conditions .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 2,4-Pentanedione dioxime can be achieved through a multi-step reaction pathway starting from readily available starting materials.", "Starting Materials": [ "Acetone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Acetone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form acetoxime.", "Step 2: Acetoxime is then reacted with hydrochloric acid to form 2-hydroxy-2-methylpropanenitrile.", "Step 3: 2-hydroxy-2-methylpropanenitrile is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 2,4-Pentanedione dioxime.", "Step 4: The final product is purified by recrystallization from ethanol." ] } | |

CAS-Nummer |

2157-56-4 |

Molekularformel |

C5H10N2O2 |

Molekulargewicht |

130.15 g/mol |

IUPAC-Name |

(NZ)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3/b6-4-,7-5- |

InChI-Schlüssel |

WBRYLZHYOFBTPD-PEPZGXQESA-N |

Isomerische SMILES |

C/C(=N/O)/C/C(=N\O)/C |

SMILES |

CC(=NO)CC(=NO)C |

Kanonische SMILES |

CC(=NO)CC(=NO)C |

| 2157-56-4 | |

Physikalische Beschreibung |

Solid; [Alfa Aesar MSDS] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the pKa value of 2,4-Pentanedione dioxime and how does its structure influence its acid-base properties?

A1: The pKa value (first dissociation constant) of 2,4-Pentanedione dioxime (AADO) is 10.50 at a constant ionic strength (μ = 0.12). [] This indicates that AADO is a relatively weak acid. The structure of AADO, specifically the presence of the oxime groups (-C=NOH), influences its acidity. The oxime group can donate a proton, leading to the formation of the corresponding conjugate base. The electron-withdrawing nature of the carbonyl group adjacent to the oxime group in AADO can stabilize the negative charge on the conjugate base, thus increasing the acidity compared to a simple oxime.

Q2: How does the UV spectrum of bis-benzoylacetone dioximato-copper(II) change in the presence of acids and bases, and what does this reveal about the complex's structure?

A2: The UV spectrum of bis-benzoylacetone dioximato-copper(II) [Cu-(BADO)2; BADO = oxidized BADO] is significantly affected by the addition of acids like HCl or bases like triethylamine (TEA). [] This is attributed to the acid-base properties of the nitroso and oxime groups present in the complex. The spectral changes observed upon acid or base addition provide further evidence for the presence of both a nitroso group and hydrogen bonds within the Cu-(BADO*)2 complex. These findings highlight the dynamic nature of the complex and its sensitivity to changes in pH.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)